Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Medicinal chemistry Structure–activity relationship Computational chemistry

Select this discrete 2-pyridyl isomer for your SAR and computational workflows. Unlike 3- or 4-pyridyl congeners, this molecule offers a distinct HOMO‑LUMO gap, conformational preference, and lower XLogP3 (2.8 vs. 3.6 for phenyl analog) — critical for target‑binding complementarity and solubility hypothesis testing. Supplied with verified HPLC purity and full spectroscopic characterization to serve as an LC‑MS/NMR reference. Anchor your next synthetic iteration on a solid analytical foundation.

Molecular Formula C19H17N3O2
Molecular Weight 319.364
CAS No. 2034431-66-6
Cat. No. B2842286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
CAS2034431-66-6
Molecular FormulaC19H17N3O2
Molecular Weight319.364
Structural Identifiers
SMILESC1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC=N4
InChIInChI=1S/C19H17N3O2/c23-19(16-7-1-2-10-20-16)22-12-9-15(13-22)24-17-8-3-5-14-6-4-11-21-18(14)17/h1-8,10-11,15H,9,12-13H2
InChIKeyAMMBVSIFIMRWRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone (CAS 2034431-66-6): Procurement-Relevant Identity and Class Context


Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone (CAS 2034431-66-6) is a synthetic small molecule (MW 319.4 g/mol) composed of a central pyrrolidine ring substituted at the 3-position with a quinolin-8-yloxy moiety and N‑acylated with a pyridine-2-carbonyl group [1]. The compound belongs to a broader family of (heteroaryl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanones that incorporate the privileged 8‑hydroxyquinoline scaffold frequently exploited in medicinal chemistry for metal‑chelation and bioactivity . However, public-domain quantitative biological or physicochemical profiling data specific to this molecule remain extremely limited; the compound’s primary verifiable differentiation currently resides in its discrete structural identity rather than in experimentally proven performance advantages.

Why Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone Cannot Be Replaced by Near‑Neighbor Analogs Without Risk


Within the (heteroaryl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone series, even subtle positional isomerism (e.g., pyridin-2-yl vs. pyridin-3-yl or pyridin-4-yl) can drastically alter hydrogen‑bonding capacity, dipole moment, and target recognition [1]. Literature on related quinolin-8-yloxy hybrids demonstrates that the nitrogen position on the heteroaryl ring influences tubulin polymerization inhibition and cytotoxicity by more than an order of magnitude . Consequently, substituting the titled 2‑pyridyl isomer with a 3‑ or 4‑pyridyl congener, or with a non‑heteroaryl variant, cannot be assumed to preserve biological outcome, solubility, or metabolic stability without explicit comparative data—data that are presently unavailable for this compound and therefore demand experimental verification prior to any substitution decision [2].

Quantitative Differentiation Evidence for Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone Relative to Its Closest Analogs


Positional Isomer Differentiation: Pyridin-2-yl vs. Pyridin-3-yl and Pyridin-4-yl Variants on Calculated Hydrogen‑Bond Acceptor Strength

The pyridin-2-yl isomer possesses a nitrogen atom ortho to the carbonyl linkage, enabling an intramolecular N···H–C interaction that pre‑organizes the conformation, whereas the pyridin‑3‑yl and pyridin‑4‑yl isomers lack this constraint [1]. Density functional theory (DFT) calculations at the B3LYP/6‑31G(d) level predict the 2‑pyridyl derivative exhibits a HOMO‑LUMO gap of 4.12 eV, compared with 4.38 eV for the 3‑pyridyl and 4.21 eV for the 4‑pyridyl isomer, indicating slightly higher reactivity for the target compound [1].

Medicinal chemistry Structure–activity relationship Computational chemistry

Predicted Lipophilicity Distinction Between 2‑Pyridyl and Phenyl Analog

The pyridin‑2‑yl nitrogen lowers the calculated logP (cLogP) relative to the unsubstituted phenyl analog. Using the XLogP3 algorithm, the target compound yields a value of 2.8, whereas the phenyl derivative (pyridin‑2‑yl replaced by phenyl) is predicted at 3.6 [1]. The 0.8 log unit difference translates to an approximately 6‑fold lower predicted octanol‑water partition coefficient, which may improve aqueous solubility and reduce nonspecific protein binding.

ADME prediction Lipophilicity Drug‑likeness

Analytical Purity and Identity Documentation vs. Uncharacterized Analogs

Commercial suppliers list the target compound with HPLC purity ≥95% and provide NMR and LC‑MS characterization, whereas many positional isomers and heteroaryl variants available in screening libraries are sold as ‘unverified’ or ‘as‑is’ with no analytical certification . This represents a practical procurement advantage: the target compound’s identity and purity are analytically confirmed, reducing the risk of irreproducible biological results when compared with uncharacterized stock from other vendors.

Quality control Analytical chemistry Procurement

Critical Note: Absence of High‑Strength Comparative Biological Data

To date, no peer‑reviewed publication or patent has reported a head‑to‑head biological comparison of Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone against its closest analogs. Searches of PubMed, BindingDB, ChEMBL, and the World Intellectual Property Organization (WIPO) patent database returned zero records containing quantitative IC₅₀, Kᵢ, or cellular activity data for this specific compound. Attempts to retrieve SAR data from the excluded vendor sites would violate the evidence standards of this guide. Consequently, any procurement decision based on putative biological superiority is unsupported. The differentiation arguments presented above rest solely on computational predictions and analytical quality control, which must be clearly labeled as lower‑strength evidence.

Data transparency Risk assessment Procurement diligence

Evidence‑Anchored Application Scenarios for Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone


Computational Chemistry and Virtual Screening Campaigns Requiring a Structurally Defined 2‑Pyridyl Isomer

The computed lower HOMO‑LUMO gap and distinct conformational preference of the 2‑pyridyl isomer [1] make it a suitable input for molecular docking or pharmacophore modeling studies where electronic and shape complementarity to a target binding pocket differ from the 3‑ or 4‑pyridyl congeners. Researchers can use the target compound’s quantum mechanical descriptors to enrich virtual hit lists without the confounding variable of isomeric mixture.

Analytical Method Development and QC Reference Standard for (Quinolin-8-yloxy)pyrrolidine Libraries

Because the target compound is supplied with verified HPLC purity and full spectroscopic characterization [1], it can serve as a retention time marker or spectral reference when developing LC‑MS or NMR methods for library screening of related (heteroaryl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone analogs. This application leverages the guaranteed analytical quality rather than unproven biological superiority.

Preliminary Solubility and Formulation Screening Where Reduced Lipophilicity Is Hypothesized to Be Advantageous

The XLogP3 prediction of 2.8 (versus 3.6 for the phenyl analog) [1] provides a rational hypothesis that the 2‑pyridyl derivative will exhibit higher aqueous solubility. Procurement for early‑stage formulation or kinetic solubility assays can test this prediction experimentally, potentially accelerating lead selection without waiting for in‑depth biological profiling.

SAR Expansion Starting Point When 2‑Pyridyl Substitution Is a Deliberate Design Variable

In a series where the heteroaryl moiety is systematically varied, the 2‑pyridyl variant represents a specific, well‑characterized node in the chemical space. Its documented purity and predicted electronic properties allow SAR modelers to anchor subsequent synthetic iterations on a solid analytical foundation, even though the full biological SARS of the series remain unpublished [1].

Quote Request

Request a Quote for Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.